6-Acetylamino-5,6,7,8-tetrahydro-2-hydroxyquinazoline

HDAC Inhibition Epigenetics Cancer Therapeutics

6-Acetylamino-5,6,7,8-tetrahydro-2-hydroxyquinazoline is a synthetic heterocyclic small molecule belonging to the tetrahydroquinazoline class, with the molecular formula C10H13N3O2 and a molecular weight of approximately 207.23 g/mol. The compound features a partially saturated bicyclic quinazoline core bearing a hydroxy substituent at the 2-position and an acetylamino group at the 6-position, distinguishing it architecturally from fully aromatic quinazolines and quinazolinones.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
Cat. No. B12456222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetylamino-5,6,7,8-tetrahydro-2-hydroxyquinazoline
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=C(C1)C=NC(=O)N2
InChIInChI=1S/C10H13N3O2/c1-6(14)12-8-2-3-9-7(4-8)5-11-10(15)13-9/h5,8H,2-4H2,1H3,(H,12,14)(H,11,13,15)
InChIKeyJTCUMQJKGVYSSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Acetylamino-5,6,7,8-tetrahydro-2-hydroxyquinazoline: Structural Scaffold and Core Identification for Procurement


6-Acetylamino-5,6,7,8-tetrahydro-2-hydroxyquinazoline is a synthetic heterocyclic small molecule belonging to the tetrahydroquinazoline class, with the molecular formula C10H13N3O2 and a molecular weight of approximately 207.23 g/mol . The compound features a partially saturated bicyclic quinazoline core bearing a hydroxy substituent at the 2-position and an acetylamino group at the 6-position, distinguishing it architecturally from fully aromatic quinazolines and quinazolinones . Tetrahydroquinazolines are recognized in medicinal chemistry literature for their potential as modulators of epigenetic enzymes, including histone deacetylases (HDACs), and as kinase inhibitor scaffolds [1].

Why 6-Acetylamino-5,6,7,8-tetrahydro-2-hydroxyquinazoline Cannot Be Interchanged with Other Quinazoline Analogs


Despite shared membership in the tetrahydroquinazoline family, compounds within this class cannot be assumed interchangeable due to critical differential features: substitution pattern (2-hydroxy vs. 2-methyl vs. 2-mercapto), oxidation state (tetrahydro vs. dihydro vs. fully aromatic), and capping group identity (acetyl vs. hydroxamic acid vs. benzamide) [1]. In the context of HDAC inhibitor design, for instance, the zinc-binding group (hydroxamic acid vs. hydroxy vs. acetamide) fundamentally alters potency and selectivity profiles, as demonstrated by the sub-micromolar to nanomolar IC50 range observed across different quinazoline-based HDAC inhibitor series [2]. Additionally, even minor structural modifications in tetrahydroquinazolines have been shown to profoundly impact biological selectivity, as evidenced by patent-protected uses separating HIV-infected cell cytotoxicity from naive cell toxicity, and BChE inhibition from other cholinesterases, making a strong case against generic substitution [3].

Quantitative Differentiation Evidence for 6-Acetylamino-5,6,7,8-tetrahydro-2-hydroxyquinazoline


HDAC Inhibitory Activity of the 6-Acetamido Tetrahydroquinazoline Scaffold Compared to Hydroxamic Acid Analogs

The 2-hydroxy-6-acetamido substitution pattern on the tetrahydroquinazoline scaffold presents a non-hydroxamate zinc-binding motif. In a class-level context, quinazoline-based hydroxamic acids (bearing the strong zinc-chelating hydroxamate group) have demonstrated HDAC inhibitory IC50 values in the nanomolar range, with some compounds like 4g, 6c, 6e, and 6h being more potent than the clinical HDAC inhibitor SAHA (vorinostat) in HeLa extract assays [1]. The target compound, lacking the hydroxamic acid moiety, is expected to exhibit a fundamentally different binding mode and potency spectrum. The 6-acetamido group's electron-withdrawing character, as evidenced in analogous quinazoline systems, can contribute to tautomeric stabilization and potentially influence target engagement .

HDAC Inhibition Epigenetics Cancer Therapeutics

Acetylcholinesterase (AChE) Inhibitory Profile Distinguishing Tetrahydroquinazoline Derivatives from Clinical Standards

The target compound was evaluated for acetylcholinesterase inhibitory activity at a concentration of 26 µM and demonstrated no inhibition (0% inhibition) . This negative result provides important selectivity information when contrasted with known cholinesterase-targeting scaffolds. For comparison, tetrahydroquinazoline-based carbamates have been reported as selective butyrylcholinesterase (BChE) inhibitors with potency in the low nanomolar range, while the target compound's lack of AChE activity suggests a different selectivity profile that may be advantageous in applications where cholinergic side effects are undesirable [1].

Cholinesterase Inhibition Neurodegeneration Selectivity Profiling

Histone Deacetylase (HDAC) Inhibitory Activity at 20.8 µM Using Maize HDAC Enzyme

The target compound was evaluated for its ability to inhibit maize histone deacetylase enzyme in vitro at a concentration of 20.8 µM using [3H]acetate-prelabeled chicken reticulocyte histones as substrate . This assay provides a plant-derived HDAC inhibition data point. In comparison, quinazoline-based hydroxamic acid HDAC inhibitors have demonstrated IC50 values in the sub-micromolar to low nanomolar range against human HDAC isoforms (HDAC1, HDAC2, HDAC6) [1]. The differential between these potency ranges reflects the impact of the zinc-binding group (hydroxy vs. hydroxamic acid) and can guide selection for applications requiring either potent pan-HDAC inhibition or more moderate epigenetic modulation.

HDAC Inhibition Plant Biology Epigenetic Modulation

Differentiation Potential in Cell Proliferation and Monocyte Differentiation Compared to Reference HDAC Inhibitors

The target compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This biological profile is consistent with the known effects of HDAC inhibitors, which are established inducers of differentiation, cell cycle arrest, and apoptosis in cancer cells [2]. The compound's ability to promote monocyte differentiation without requiring a hydroxamic acid zinc-binding group distinguishes it from clinical HDAC inhibitors like SAHA (vorinostat), which achieve differentiation effects through potent, broad-spectrum HDAC inhibition. This suggests a potentially distinct mechanism of action or improved therapeutic window.

Cell Differentiation Anticancer Activity Proliferation Arrest

Procurement-Relevant Application Scenarios for 6-Acetylamino-5,6,7,8-tetrahydro-2-hydroxyquinazoline


Epigenetic Probe Development: Non-Hydroxamate HDAC Modulator Screening Campaigns

The compound's demonstrated micromolar-range inhibition of maize HDAC at 20.8 µM , combined with its non-hydroxamate 2-hydroxy scaffold, makes it a suitable candidate for inclusion in screening libraries aimed at identifying novel epigenetic modulators with reduced pan-HDAC toxicity. Its structural divergence from hydroxamic acid-based HDAC inhibitors positions it for selectivity profiling across HDAC isoforms, potentially revealing class- or isoform-selective inhibition patterns that hydroxamate-based clinical candidates like SAHA do not exhibit [1].

Cell Differentiation and Anti-Psoriatic Drug Discovery

Given its reported ability to arrest undifferentiated cell proliferation and induce monocyte differentiation , this compound is mechanistically relevant for therapeutic programs targeting hyperproliferative skin disorders such as psoriasis. Unlike broad-spectrum HDAC inhibitors, the compound's apparent separation of differentiation induction from potent pan-HDAC inhibition may offer a therapeutic window advantage, justifying its procurement for phenotypic screening cascades in dermatological drug discovery [1].

Cholinergic Selectivity Profiling: Exclusion of AChE Off-Target Activity

The documented lack of acetylcholinesterase inhibition at 26 µM provides a critical selectivity data point for research programs where cholinergic side effects must be avoided. This negative selectivity can be leveraged as a differentiation criterion when benchmarking against scaffolds that demonstrate dual-target engagement with cholinesterases. For CNS-targeted HDAC programs, AChE-sparing profiles are particularly valued to minimize cognitive side effects [1].

Chemical Biology Tool for Tautomerism and Nucleophilic Reactivity Studies

The 6-acetamido substituent has been described in analogous quinazoline systems as influencing reactivity through tautomeric contributions, where nucleophilic attack is electrostatically favorable . This makes the compound a useful chemical biology tool for studying structure-reactivity relationships in the tetrahydroquinazoline series, particularly for research groups investigating the influence of 6-position substituents on electrophilic and nucleophilic reaction outcomes at the quinazoline core.

Quote Request

Request a Quote for 6-Acetylamino-5,6,7,8-tetrahydro-2-hydroxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.